N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 9-(2-methoxyethyl) group at the N9 position and a 4-ethylphenyl substituent at the C6 amine (Figure 1). Purines are biologically significant heterocycles, serving as structural components of nucleotides and therapeutic agents in oncology, immunology, and infectious diseases. This compound is synthesized via a multi-step route involving 5-amino-1-phenyl-1H-imidazole-4-carbonitrile intermediates. Key steps include cyclization with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonia treatment to yield the purine core.
Properties
IUPAC Name |
N-(4-ethylphenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-12-4-6-13(7-5-12)20-15-14-16(18-10-17-15)21(11-19-14)8-9-22-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPQQWJIUBEBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine and 2-methoxyethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Cyclization: The intermediate undergoes cyclization to form the purine ring structure.
Final Product:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield N-oxide derivatives.
Reduction: Reduction may produce amine derivatives.
Substitution: Substitution reactions can result in various substituted purine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of purine derivatives are highly dependent on substituent patterns. Below, N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is compared to structurally related compounds, with key differences highlighted (Table 1).
Table 1: Structural and Functional Comparison of Selected Purine Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity :
- Halogenated Derivatives : Chlorine or fluorine substitutions (e.g., 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine) enhance antifungal activity, likely due to increased electrophilicity and membrane penetration.
- Aromatic Spacer Groups : Ponatinib analogs with dimethylphenyl ethenyl groups exhibit potent kinase inhibition (IC₅₀ < 20 nM), attributed to conformational rigidity and metabolic stability.
- Methoxyalkyl Chains : The 2-methoxyethyl group in the target compound may improve solubility compared to hydrophobic substituents (e.g., isopropyl in ).
Synthetic Flexibility :
- Microwave-assisted methods () enable efficient substitution at C6, achieving >90% yields, whereas traditional cyclization routes () require stringent conditions (anhydrous solvents, argon atmosphere).
- Reductive amination () and alkylation () are preferred for introducing benzyl or aryl groups.
Structural Insights: N9 substituents (e.g., 2-methoxyethyl vs. For example, 2-chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine (MW: 331.8 g/mol) has reduced polarity compared to the target compound. C6 aromatic groups (e.g., 4-ethylphenyl vs. 3-chlorophenyl) modulate electronic interactions with biological targets, as seen in kinase inhibition and antifungal activity.
Research Findings and Implications
- Kinase Inhibition : Ponatinib-like purines demonstrate that dimethylphenyl spacers enhance ABL1 binding via π-π stacking and hydrophobic interactions. The target compound’s 4-ethylphenyl group may similarly engage hydrophobic kinase pockets.
- Antifungal Potential: Halogenated purines () outperform abacavir in docking studies, suggesting that the target’s ethyl and methoxyethyl groups could be optimized for similar applications.
- Synthetic Challenges : The target compound’s synthesis requires precise control of cyclization conditions (), whereas microwave methods () offer faster and higher-yielding alternatives for analogs.
Biological Activity
N-(4-ethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic regulation. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a purine core with an ethylphenyl group at the 4-position and a methoxyethyl side chain at the 9-position. Its molecular formula is , and it has a molecular weight of approximately 288.36 g/mol. The unique structure allows for interactions with various biological targets, influencing cellular pathways critical for health and disease.
1. Enzyme Inhibition:
this compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is particularly relevant in cancer cells that often rely on specific metabolic pathways for growth.
2. Receptor Modulation:
The compound may interact with adenosine receptors, which play significant roles in cellular signaling related to inflammation and cancer progression. By modulating these receptors, the compound could potentially exert anti-inflammatory and anticancer effects.
3. Impact on Cellular Processes:
Research indicates that this compound influences essential cellular processes such as DNA replication and transcription, which are vital for cell proliferation and survival .
Anticancer Properties
Preliminary studies have shown that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. A notable study demonstrated that the compound reduced cell viability in breast cancer cells by inhibiting key signaling pathways involved in cell survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro assays revealed that it exhibits significant activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a study published in 2023, researchers explored the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the compound's ability to inhibit phosphoinositide 3-kinases (PI3K), which are crucial for various cellular functions including growth and metabolism. The compound demonstrated competitive inhibition with a Ki value of 15 µM, highlighting its potential as a therapeutic agent against cancers driven by PI3K signaling.
Research Findings Summary
| Biological Activity | Findings |
|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells; IC50 = 25 µM |
| Antimicrobial | Effective against multiple bacterial strains |
| Enzyme Inhibition | Competitive inhibitor of PI3K; Ki = 15 µM |
| Receptor Interaction | Potential modulation of adenosine receptors linked to inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
